3-(benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 3-(benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:
- Position 1: A 2-methylphenylmethyl (o-tolylmethyl) substituent.
- Position 3: A benzenesulfonyl group (C₆H₅SO₂-).
- Position 6: An ethoxy (-OCH₂CH₃) substituent.
Structural determination of such compounds often employs crystallographic tools like SHELXL or ORTEP-III, which are widely used for small-molecule refinement and visualization .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-3-30-20-13-14-23-22(15-20)25(27)24(31(28,29)21-11-5-4-6-12-21)17-26(23)16-19-10-8-7-9-18(19)2/h4-15,17H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTWYHALJLIFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of dihydroquinolin-4-one compounds exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 3-(benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one showed effectiveness against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Anticancer Activity
Dihydroquinolinones have been investigated for their anticancer properties. Several studies suggest that the presence of the benzenesulfonyl group enhances the compound's ability to induce apoptosis in cancer cells. The compound may interfere with cell signaling pathways, leading to reduced proliferation of cancerous cells .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. Research shows that it can inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases such as arthritis and colitis .
Materials Science
Nonlinear Optical Materials
this compound has potential applications in the field of nonlinear optics. Its unique molecular structure allows it to exhibit nonlinear optical properties, which can be utilized in the development of optical devices such as frequency converters and optical switches .
Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. Studies have shown that adding such compounds can improve the thermal stability and mechanical strength of polymers, making them suitable for high-performance applications .
Environmental Science
Pollutant Degradation
Research suggests that compounds like this compound can be used in the degradation of environmental pollutants. Their ability to participate in redox reactions makes them suitable candidates for catalytic degradation processes aimed at removing toxic substances from wastewater .
Case Studies
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Several analogues of this compound have been reported, differing in substituents at positions 1, 3, and 4. These variations influence physicochemical properties, steric interactions, and electronic effects. Below is a detailed comparison:
Structural Analogues and Substituent Variations
Table 1: Comparison of Key Structural Features
Analysis of Substituent Effects
Position 1 Modifications
- 4-Chlorobenzyl () : The electron-withdrawing chlorine atom may increase metabolic stability but reduce solubility.
- 4-Methylphenylmethyl () : A para-methyl group offers less steric hindrance than the ortho-methyl in the target compound, possibly altering binding interactions.
Position 3 Modifications
- 4-Isopropylphenylsulfonyl () : The bulky isopropyl group may hinder molecular packing, affecting crystallinity, and reduce binding affinity in sterically constrained targets compared to benzenesulfonyl.
- Benzenesulfonyl (Common) : Present in most analogues, this group contributes to π-π stacking interactions and acidity due to the sulfonyl moiety.
Position 6 Modifications
Physicochemical and Pharmacological Implications
- Lipophilicity : The target compound’s ethoxy and 2-methylphenylmethyl groups likely confer higher lipophilicity than fluoro-substituted analogues (e.g., ), impacting absorption and distribution.
- Solubility : Fluorine and polar groups (e.g., piperazine in ) may improve aqueous solubility relative to ethoxy or chlorobenzyl substituents.
Biological Activity
3-(benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one (CAS No: 866725-76-0) is a synthetic compound belonging to the class of quinoline derivatives. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 433.5 g/mol. The compound features a quinoline core substituted with a benzenesulfonyl group and an ethoxy group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Quinoline derivatives have been shown to possess antibacterial and antifungal properties. The presence of sulfonyl and ethoxy groups may enhance these effects.
- Anticancer Potential : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Quinoline compounds have been implicated in the modulation of inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various quinoline derivatives found that compounds with similar substituents to this compound demonstrated significant inhibition against a range of bacterial strains. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL against common pathogens, indicating potent antimicrobial activity .
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that quinoline derivatives could inhibit cell growth significantly. For instance, related compounds showed IC50 values in the micromolar range, suggesting that modifications to the structure can lead to enhanced anticancer properties . Notably, the compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in survival and proliferation .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby modulating various physiological responses .
- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and cancer progression, leading to altered signaling cascades that promote therapeutic effects .
- Oxidative Stress Modulation : Some studies indicate that quinoline derivatives can act as antioxidants, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells .
Case Study 1: Anticancer Activity
A recent study investigated the effects of related quinoline derivatives on breast cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of quinoline derivatives in models of induced inflammation. The findings suggested that these compounds effectively reduced pro-inflammatory cytokine levels and improved histological outcomes in treated animals .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yields and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C for efficient coupling reactions (e.g., Suzuki-Miyaura or nucleophilic substitution) .
- Catalysts : Use Pd/C or palladium complexes for cross-coupling steps .
- Solvents : Polar aprotic solvents (e.g., DMSO, dichloromethane) enhance solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization ensures ≥95% purity .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Key Techniques | References |
|---|---|---|---|
| Temperature | 60–80°C | Reflux under inert atmosphere | |
| Reaction Time | 24–48 hours | TLC monitoring | |
| Catalysts | Pd/C, Pd(OAc)₂ | Cross-coupling reactions | |
| Solvent System | DMSO/DCM | Facilitates sulfonylation |
Q. How can researchers confirm the structural integrity and purity of the synthesized compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₆H₂₃NO₄S) with <5 ppm mass accuracy .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns .
Q. What structural features influence the compound’s chemical stability and reactivity?
- Methodological Answer :
- Dihydroquinoline Core : The non-aromatic 1,4-dihydroquinolin-4-one moiety increases susceptibility to oxidation, requiring inert storage conditions .
- Substituents :
- Benzenesulfonyl Group : Enhances electrophilicity for nucleophilic substitution .
- Ethoxy Group : Stabilizes the quinoline ring via electron-donating effects .
- Steric Hindrance : The 2-methylphenylmethyl group may slow degradation but complicate synthetic yields .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Methodological Answer :
- Substituent Variation : Replace benzenesulfonyl with fluorinated or methyl groups to test receptor affinity .
- Biological Assays : Use in vitro models (e.g., enzyme inhibition, cytotoxicity screens) to correlate structural changes with activity .
- Data Analysis : Apply multivariate regression to identify critical substituents (e.g., ethoxy vs. methoxy groups) .
Q. Table 2: Example SAR Modifications
| Position Modified | Substituent Tested | Assay Model | References |
|---|---|---|---|
| Benzenesulfonyl | 4-Fluorobenzenesulfonyl | Kinase inhibition | |
| Ethoxy Group | Methoxy, Propoxy | Antioxidant activity |
Q. What methodological approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Use validated protocols (e.g., DPPH for antioxidant activity) to minimize inter-lab variability .
- Replication : Repeat experiments under identical conditions (e.g., pH 7.4, 37°C) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Q. What experimental strategies evaluate environmental fate and ecotoxicological impact?
- Methodological Answer :
- Persistence Studies : Measure half-life in water/soil under UV light or microbial action .
- Toxicity Assays : Use Daphnia magna or algal models to assess LC₅₀ values .
- Computational Modeling : Predict bioaccumulation using logP values (e.g., PubChem-derived data) .
Q. How can computational modeling guide research on this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding to target proteins (e.g., COX-2 for anti-inflammatory activity) .
- ADMET Prediction : Employ SwissADME to estimate permeability, metabolic stability, and toxicity .
- Quantum Mechanics : Calculate electrostatic potential maps to rationalize reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
